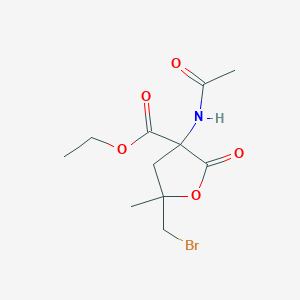
Ethyl 5-(bromomethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(bromomethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate is a complex organic compound that belongs to the class of oxolane derivatives This compound is characterized by its unique structure, which includes a bromomethyl group, an acetamido group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(bromomethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by acylation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can also help in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(bromomethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 5-(bromomethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 5-(bromomethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The acetamido group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(chloromethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate
- Ethyl 5-(iodomethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate
- Ethyl 5-(hydroxymethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate
Uniqueness
Ethyl 5-(bromomethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H16BrNO5 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
ethyl 3-acetamido-5-(bromomethyl)-5-methyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C11H16BrNO5/c1-4-17-8(15)11(13-7(2)14)5-10(3,6-12)18-9(11)16/h4-6H2,1-3H3,(H,13,14) |
InChI Key |
KLNZAMIVBNUXGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(OC1=O)(C)CBr)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















